molecular formula C20H19ClN4O3 B11429061 5-(3-chloro-4-methoxyphenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

5-(3-chloro-4-methoxyphenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B11429061
M. Wt: 398.8 g/mol
InChI Key: HKJXTJIJQMMCNG-UHFFFAOYSA-N
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Description

5-(3-CHLORO-4-METHOXYPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its stability and unique chemical properties. The presence of chloro and methoxy substituents on the phenyl ring, along with the dimethylphenylmethyl group, further enhances its reactivity and potential utility in chemical synthesis and research.

Preparation Methods

The synthesis of 5-(3-CHLORO-4-METHOXYPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the chloro and methoxy substituents on the phenyl ring. The final step involves the attachment of the dimethylphenylmethyl group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methoxy group makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The chloro substituent can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives and oxidized or reduced forms of the compound.

Scientific Research Applications

5-(3-CHLORO-4-METHOXYPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-CHLORO-4-METHOXYPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents can influence its binding affinity and reactivity with enzymes or receptors. The pyrrolo[3,4-d][1,2,3]triazole core may play a role in stabilizing the compound and facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,4-d][1,2,3]triazole derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. For example:

    5-(3-Chloro-4-methoxyphenyl)furfural: Shares the chloro and methoxy substituents but has a different core structure.

    2-Methoxyphenyl isocyanate: Contains a methoxy group but differs in its overall structure and reactivity.

The uniqueness of 5-(3-CHLORO-4-METHOXYPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE lies in its specific combination of substituents and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19ClN4O3

Molecular Weight

398.8 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C20H19ClN4O3/c1-11-4-5-12(2)13(8-11)10-24-18-17(22-23-24)19(26)25(20(18)27)14-6-7-16(28-3)15(21)9-14/h4-9,17-18H,10H2,1-3H3

InChI Key

HKJXTJIJQMMCNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2

Origin of Product

United States

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